

# A Comparative Analysis of Nebracetam Versus Other Racetam Nootropics: Mechanisms, Efficacy, and Methodologies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Nebracetam*

Cat. No.: *B040111*

[Get Quote](#)

## Abstract

The racetam class of nootropics, characterized by a shared 2-pyrrolidone nucleus, represents a cornerstone of cognitive enhancement research.[1][2] While piracetam was the progenitor, numerous derivatives have been synthesized, each exhibiting a unique pharmacological profile.[1][3] This guide provides a detailed comparative analysis of **nebracetam**, an investigational racetam, against its more established counterparts, including piracetam, aniracetam, oxiracetam, phenylpiracetam, and nefiracetam. We dissect their divergent mechanisms of action, from **nebracetam**'s potent cholinergic and NMDA receptor activities to the AMPA receptor modulation characteristic of aniracetam and oxiracetam.[4][5][6][7] Through a synthesis of preclinical data, this guide aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of **nebracetam**'s potential therapeutic window and to provide robust, validated experimental protocols for future comparative studies.

## Introduction to the Racetam Class of Nootropics

First synthesized in the 1960s, racetams are a class of synthetic compounds defined by a common pyrrolidone chemical backbone.[1] The inaugural compound, piracetam, was initially developed to treat motion sickness but was instead found to possess cognitive-enhancing properties, leading to the creation of the term "nootropic" to describe substances that improve mental function.[3][8][9] While all racetams are cyclic derivatives of the neurotransmitter GABA,

they do not typically exhibit affinity for GABA receptors, with some exceptions like nefiracetam. [8][10][11] Their mechanisms of action are varied and often not fully elucidated, but frequently involve the modulation of key neurotransmitter systems, including the cholinergic and glutamatergic pathways.[1][2] This guide focuses on situating the unique profile of **nebracetam** within the broader context of this diverse pharmacological family.

## Nebracetam: A Unique Pharmacological Profile

**Nebracetam** (formerly WEB 1881FU) is a potent racetam derivative that has demonstrated a distinct mechanistic profile in preclinical studies.[12] Unlike many other racetams that primarily target the glutamatergic system, **nebracetam**'s actions are heavily centered on the cholinergic system and NMDA receptor modulation. As of 2023, it remains an investigational drug without published human trials.[5]

Key reported mechanisms include:

- M1 Muscarinic Acetylcholine Receptor Agonism: **Nebracetam** acts as an agonist for M1-muscarinic receptors, which is proposed to be a primary pathway for its nootropic effects.[5][12] This action was demonstrated by its ability to induce a rise in intracellular Ca<sup>2+</sup> in human Jurkat T-cells, an effect blocked by muscarinic antagonists.[12]
- Enhanced Acetylcholine (ACh) Release: It has been shown to enhance the release of acetylcholine from presynaptic nerve terminals.[13] This is not achieved by blocking presynaptic autoreceptors but rather by accelerating ACh formation and increasing the uptake of choline, especially under conditions where acetylcholine is depleted.[13]
- NMDA Receptor Modulation: **Nebracetam** confers neuroprotection against NMDA receptor-mediated neurotoxicity.[6][14] Studies using rat striatal slices showed that **nebracetam** could completely protect against the dopaminergic impairment induced by L-glutamate and NMDA.[14]

## Comparative Analysis of Core Mechanisms

The primary distinction between **nebracetam** and other popular racetams lies in their principal molecular targets. While most racetams converge on the AMPA receptor, **nebracetam**'s activity is more focused on cholinergic and NMDA receptor pathways.

## Cholinergic System Modulation

- **Nebracetam:** Directly stimulates M1 muscarinic receptors and enhances the entire ACh lifecycle from synthesis to release.[5][13]
- Oxiracetam: Is thought to enhance choline-acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, leading to increased ACh production.[8]
- Piracetam & Aniracetam: Both are believed to improve the efficiency of cholinergic neurotransmission, though their effects are generally considered less direct than **nebracetam's** M1 agonism.[8][15]
- Nefiracetam: Exhibits a complex interaction with the cholinergic system, potentiating currents through neuronal nicotinic acetylcholine receptors (nAChRs), a mechanism distinct from **nebracetam's** muscarinic focus.[16][17]

## Glutamatergic System Modulation

The glutamatergic system, particularly the AMPA and NMDA receptors, is a common target for many racetams, but their specific interactions differ significantly.

- **Nebracetam:** Primarily interacts with the NMDA receptor, where it exhibits a neuroprotective effect against excitotoxicity rather than acting as a direct cognitive enhancer through this pathway.[6][18]
- Aniracetam & Oxiracetam: Are well-documented positive allosteric modulators (PAMs) of the AMPA receptor.[4][7][19][20] They bind to the receptor to slow its desensitization, thereby prolonging glutamatergic synaptic currents and enhancing synaptic plasticity.[4][20] Aniracetam's potent AMPA modulation is strongly linked to its cognitive and anxiolytic effects.[15][21]
- Piracetam: Is considered a very weak modulator of AMPA receptors.[19] Its cognitive effects may not be primarily mediated through this channel.[19]
- Phenylpiracetam: Is reported to increase the density of NMDA receptors, which differs from **nebracetam's** neuroprotective interaction.[8]

The proposed primary signaling pathways for **Nebracetam** compared to AMPA-modulating racetams are visualized below.



[Click to download full resolution via product page](#)

Fig. 1: Comparative signaling pathways of **Nebracetam** and AMPA-modulating racetams.

## Quantitative and Qualitative Data Comparison

Objective comparison requires quantitative data, although specific binding affinities ( $K_i$ ) and potency values ( $IC_{50}/EC_{50}$ ) for **nebracetam** are not as widely published as for other racetams. [22] The following tables synthesize available data to facilitate comparison.

**Table 1: Mechanism of Action and Receptor Profile Summary**

| Compound        | Primary Mechanism(s)                                                                      | Key Receptor/Target Interactions                                                            | Notes                                                                     |
|-----------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Nebracetam      | M1 Muscarinic Agonism; Enhanced ACh Synthesis/Release; NMDA Receptor Modulation[5][6][13] | M1-AChR (Agonist)[5][12], NMDA-R (Neuroprotective modulator)[14]                            | Unique focus on cholinergic agonism and NMDA neuroprotection.             |
| Piracetam       | Enhancement of Neurotransmitter Efficiency; Weak AMPA Modulation[15][19]                  | AMPA-R (Weak PAM)[19]                                                                       | The "parent" compound with broad, less potent effects.[15]                |
| Aniracetam      | Potent AMPA Receptor Positive Allosteric Modulation (PAM)[4][15][19]                      | AMPA-R (Potent PAM)[4][19], Dopamine & Serotonin Receptors[8][23]                           | Fat-soluble; exhibits significant anxiolytic properties.[15][21]          |
| Oxiracetam      | AMPA Receptor PAM; Enhancement of Choline Acetyltransferase (ChAT)[4][7][8]               | AMPA-R (PAM)[4][7]                                                                          | Water-soluble mild stimulant, noted for improving logical thinking.[7][8] |
| Phenylpiracetam | Dopamine Reuptake Inhibition; Increased Receptor Density[8][24]                           | DAT (Inhibitor)[24], NMDA-R, ACh-R, GABA-R (Density)[8]                                     | Phenylated derivative with significant stimulant properties.[24]          |
| Nefiracetam     | Potentiation of Nicotinic ACh Receptors; GABA-A Receptor Interaction[10][16]              | nAChR (Potentiator)[16], GABA-A (High Affinity)[10], L/N-type Ca <sup>2+</sup> channels[25] | Mechanism is distinct from both nebracetam and aniracetam.[16]            |

**Table 2: Comparative Potency and Physicochemical Properties**

| Compound        | Relative Potency<br>(vs. Piracetam) | Solubility                | Key Cognitive<br>Domain                       |
|-----------------|-------------------------------------|---------------------------|-----------------------------------------------|
| Nebracetam      | Data not widely available           | Data not widely available | Memory, Neuroprotection[3][18]                |
| Piracetam       | 1x (Baseline)                       | Water-soluble[21]         | General Cognition, Memory[15]                 |
| Aniracetam      | ~5-10x[26]                          | Fat-soluble[21][27]       | Memory, Creativity, Anxiolysis[15][23]        |
| Oxiracetam      | ~5-15x[7]                           | Water-soluble[7]          | Memory, Logical Processing, Focus[8][28]      |
| Phenylpiracetam | ~30-60x                             | Data not widely available | Focus, Alertness, Physical Performance[8][28] |
| Pramiracetam    | ~15-30x[28]                         | Fat-soluble               | Memory, Focus, Concentration[8][26]           |

Note: Pramiracetam is included for potency context, though its primary mechanism (high-affinity choline uptake) is not detailed above.

## Experimental Protocols for Comparative Assessment

To ensure trustworthy and reproducible findings in comparative racetam research, standardized and well-controlled experimental protocols are critical. Below are representative methodologies for assessing key parameters discussed in this guide.

### Protocol: Competitive Radioligand Binding Assay for M1-AChR Affinity

Objective: To determine the binding affinity ( $K_i$ ) of **nebracetam** and other racetams for the human M1 muscarinic acetylcholine receptor.

Causality: This assay quantifies the direct interaction between a compound and its receptor target. By using a known high-affinity radioligand ( $[^3H]$ -pirenzepine), we can measure how effectively the test compound (e.g., **nebracetam**) displaces it. A lower  $K_i$  value indicates a higher binding affinity.

#### Methodology:

- Membrane Preparation: Utilize commercially available membranes from CHO or HEK293 cells stably expressing the human M1-AChR. Thaw membranes on ice and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4).
- Assay Setup: In a 96-well plate, add in triplicate:
  - Total Binding: 25  $\mu$ L Assay Buffer.
  - Non-Specific Binding (NSB): 25  $\mu$ L of a saturating concentration of a known M1 antagonist (e.g., 10  $\mu$ M Atropine). This defines the baseline signal in the absence of specific receptor binding.
  - Test Compound: 25  $\mu$ L of serially diluted **nebracetam** or other racetam (e.g., from 100  $\mu$ M to 0.1 nM).
- Radioligand Addition: Add 25  $\mu$ L of  $[^3H]$ -pirenzepine at a final concentration equal to its  $K_d$  (~1-2 nM) to all wells.
- Incubation: Add 200  $\mu$ L of the membrane homogenate to all wells. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters 3 times with ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4) to remove residual unbound ligand.

- Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
  - Calculate the Ki using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Protocol: In Vivo Assessment of Spatial Memory (Morris Water Maze)

Objective: To assess the effect of **nebracetam** versus other racetams on spatial learning and memory in a rodent model.

Causality: The Morris Water Maze is a standard behavioral assay that tests hippocampus-dependent spatial navigation. Improved performance (e.g., reduced latency to find a hidden platform) after drug administration provides functional evidence of cognitive enhancement.



[Click to download full resolution via product page](#)

Fig. 2: High-level workflow for a Morris Water Maze cognitive assessment experiment.

**Methodology:**

- Apparatus: A large circular pool (1.5-2.0 m diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is submerged 1-2 cm below the surface. The pool is located in a room with various distal visual cues.
- Animal Groups: Randomly assign animals (e.g., adult male Wistar rats) to groups: Vehicle Control, **Nebracetam** (e.g., 5 mg/kg, p.o.), Piracetam (e.g., 200 mg/kg, p.o.), Aniracetam (e.g., 50 mg/kg, p.o.).
- Dosing: Administer the assigned compound or vehicle orally 30-60 minutes before the first trial each day.
- Acquisition Phase (4-5 days):
  - Each animal performs 4 trials per day.
  - For each trial, gently place the rat into the pool facing the wall at one of four randomized start positions.
  - Allow the rat to swim for a maximum of 60 or 90 seconds to find the hidden platform.
  - If the rat fails to find the platform, gently guide it there and allow it to remain for 15 seconds.
  - Record the escape latency (time to find the platform) and path length using an automated video tracking system.
- Probe Trial (24h after last acquisition trial):
  - Remove the platform from the pool.
  - Place the animal in the pool for a single 60-second trial.
  - Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings. This measures the persistence of the spatial memory.

- Data Analysis:
  - Acquisition: Use a two-way repeated measures ANOVA to compare escape latencies across days between treatment groups. A significant group x day interaction suggests a drug effect on the rate of learning.
  - Probe Trial: Use a one-way ANOVA to compare the time spent in the target quadrant between groups. More time spent in the target quadrant indicates better memory retention.

## Discussion and Future Directions

The available preclinical evidence positions **nebracetam** as a racetam with a distinct and compelling mechanism of action. Its dual focus on M1 muscarinic agonism and NMDA receptor-mediated neuroprotection differentiates it from the AMPA-centric profiles of aniracetam and oxiracetam, and the more generalized effects of piracetam.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[13\]](#)

The potent cholinergic activity suggests potential efficacy in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[\[13\]](#) Furthermore, its neuroprotective action against glutamate-induced excitotoxicity could be valuable in ischemic conditions like stroke, a therapeutic area where it has been investigated in animal models.[\[18\]](#)[\[29\]](#)

However, the lack of publicly available human trial data is a significant limitation.[\[5\]](#) The evidence for nootropics in general, particularly in healthy individuals, remains mixed and is often not supported by robust clinical trials.[\[30\]](#)[\[31\]](#)[\[32\]](#) Future research must bridge this translational gap. Head-to-head clinical trials comparing **nebracetam** with other racetams and standard-of-care medications are necessary to validate its therapeutic potential. Further mechanistic studies should also explore the downstream signaling cascades of its M1 agonism and delineate the precise molecular interactions at the NMDA receptor.

## Conclusion

**Nebracetam** represents a mechanistically distinct member of the racetam family. While sharing the core pyrrolidone structure, its primary actions as an M1 muscarinic agonist and a neuroprotective modulator of NMDA receptors set it apart from popular racetams like aniracetam and oxiracetam, which function predominantly as positive allosteric modulators of AMPA receptors. This unique pharmacological profile suggests a different spectrum of potential therapeutic applications, particularly in neurodegenerative and ischemic disorders. While

preclinical data is promising, rigorous clinical investigation is required to determine its ultimate value and place within the landscape of cognitive enhancers and neurotherapeutics.

## References

- Title: Increase of acetylcholine release by **nebracetam** in dog cardiac sympathetic ganglion  
Source: PubMed URL:[Link]
- Title: The Top 7 Racetams – Which One is Best? Source: Nootropics Expert URL:[Link]
- Title: Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action Source: PubMed URL:[Link]
- Title: Aniracetam vs. Piracetam: A Comparative Look at Racetam Nootropics Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: A Comparison Of 4 Racetams and Their Risks Source: Drugs.com URL:[Link]
- Title: The Best Racetams: A Comparison Source: Nootropics Zone URL:[Link]
- Title: Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs Source: PubMed URL:[Link]
- Title: The Ultimate Comparison Guide of Racetam Nootropics Source: Wisepowder URL: [Link]
- Title: **Nebracetam** - Wikipedia Source: Wikipedia URL:[Link]
- Title: Piracetam Defines a New Binding Site for Allosteric Modulators of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors Source: PMC - PubMed Central URL: [Link]
- Title: Modern Aminos Cognitive Compounds: A Comprehensive Breakdown Source: Modern Aminos URL:[Link]
- Title: Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road Source: PMC - PubMed Central URL:[Link]
- Title: (PDF)
- Title: Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384)
- Title: What the evidence for racetam and cognitive enhancement Source: Consensus URL: [Link]
- Title: Nefiracetam - Wikipedia Source: Wikipedia URL:[Link]
- Title: what the evidence for racetam and cognitive enhancement Source: Consensus URL: [Link]
- Title: what the evidence for racetam and cognitive enhancement Source: Consensus URL: [Link]
- Title: Effects of delayed treatment with **nebracetam** on neurotransmitters in brain regions after microsphere embolism in r

- Title: Nefiracetam modulates acetylcholine receptor currents via two different signal transduction p
- Title: Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons Source: PubMed URL:[Link]
- Title: Racetams: A Class of Nootropics for Behavior and Cognition Source: Maze Engineers URL:[Link]
- Title: Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders Source: PubMed URL:[Link]
- Title: Nootropic - Viquipèdia, l'enclopèdia lliure Source: Viquipèdia URL:[Link]
- Title: **Nebracetam** (WEB 1881FU)
- Title: Racetam - Wikipedia Source: Wikipedia URL:[Link]
- Title: Comparing Racetams: Oxiracetam vs. Piracetam and Aniracetam Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Mind Bending Quest for Cognitive Enhancers Source: PMC - PubMed Central - NIH URL:[Link]
- Title: Effects of **nebracetam** (WEB 1881 FU)
- Title: Aniracetam vs. Piracetam: Key Differences for Cognitive Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Aniracetam vs Oxiracetam: Which Racetam is Right for Your Cognitive Needs? Source: LinkedIn URL:[Link]
- Title: Aniracetam vs. Piracetam: A Comparative Look at Racetam Nootropics Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: How Piracetam and Aniracetam Work for Brain Performance Source: CereFLEX Labs URL:[Link]
- Title: **Nebracetam** (WEB 1881FU)
- Title: Piracetam and other structurally related nootropics Source: PubMed URL:[Link]
- Title: Effects of **nebracetam** on synaptosomal monoamine uptake of striatal and hippocampal regions in r
- Title: Aniracetam: Benefits, Side Effects, Dosage, and Interactions Source: Verywell Health URL:[Link]
- Title: Phenylpiracetam - Wikipedia Source: Wikipedia URL:[Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [drugs.selfdecode.com](https://drugs.selfdecode.com) [drugs.selfdecode.com]
- 2. Racetam - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. [maze.conductscience.com](https://maze.conductscience.com) [maze.conductscience.com]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. Nebracetam - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 6. [researchgate.net](https://researchgate.net) [researchgate.net]
- 7. [nbinno.com](https://nbinno.com) [nbinno.com]
- 8. [nootropicsexpert.com](https://nootropicsexpert.com) [nootropicsexpert.com]
- 9. The Mind Bending Quest for Cognitive Enhancers - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. Nefiracetam - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 11. Piracetam and other structurally related nootropics - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 12. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 13. Increase of acetylcholine release by nebracetam in dog cardiac sympathetic ganglion - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 15. [nbinno.com](https://nbinno.com) [nbinno.com]
- 16. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 17. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 18. Buy Nebracetam | 116041-13-5 [\[smolecule.com\]](https://smolecule.com)
- 19. Piracetam Defines a New Binding Site for Allosteric Modulators of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 20. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 21. [nbinno.com](https://nbinno.com) [nbinno.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. derekpruski.substack.com [derekpruski.substack.com]
- 24. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 25. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wisepowder.com [wisepowder.com]
- 27. nbinno.com [nbinno.com]
- 28. The Best Racetams: A Comparison - Nootropics Zone [nootropicszone.com]
- 29. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. consensus.app [consensus.app]
- 31. consensus.app [consensus.app]
- 32. consensus.app [consensus.app]
- To cite this document: BenchChem. [A Comparative Analysis of Nebracetam Versus Other Racetam Nootropics: Mechanisms, Efficacy, and Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040111#comparative-analysis-of-nebracetam-versus-other-racetam-nootropics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)